3-Methylidenenon-4-ynoic acid
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Overview
Description
3-Methylidenenon-4-ynoic acid is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of a carboxylic acid group, a triple bond, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenenon-4-ynoic acid can be achieved through various synthetic routes. One common method involves the use of boronic acid derivatives in Suzuki–Miyaura coupling reactions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions. The reaction proceeds through the formation of a carbon-carbon bond between the boronic acid derivative and an aryl or vinyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenenon-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-Methylidenenon-4-ynoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methylidenenon-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the triple bond and carboxylic acid group allows for diverse interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylidenenon-4-ynoic acid
- 4-Methylidenenon-4-ynoic acid
- 3-Methylidenenon-3-ynoic acid
Uniqueness
3-Methylidenenon-4-ynoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The combination of a triple bond, double bond, and carboxylic acid group within the same molecule allows for versatile applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
90936-37-1 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methylidenenon-4-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-6-7-9(2)8-10(11)12/h2-5,8H2,1H3,(H,11,12) |
InChI Key |
YVMRSLWTKSOZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=C)CC(=O)O |
Origin of Product |
United States |
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